![molecular formula C15H10Cl2N4O B14340316 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 104629-51-8](/img/structure/B14340316.png)
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic azo compound known for its vibrant color and potential applications in various fields. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves large-scale batch or continuous processes. The key steps include precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of phenolic or quinonoid compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological molecules. The azo bond (N=N) can undergo reduction in vivo, leading to the formation of aromatic amines, which can interact with cellular components. These interactions may affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Another azo compound with similar structural features but different substituents.
Azo Violet: A well-known azo dye used as a pH indicator and in various industrial applications.
Uniqueness
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of dichloro groups enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
104629-51-8 |
|---|---|
Molekularformel |
C15H10Cl2N4O |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
4-[(2,5-dichlorophenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-6-7-12(17)13(8-10)19-20-14-9-18-21(15(14)22)11-4-2-1-3-5-11/h1-9,14H |
InChI-Schlüssel |
VTDCNJKLRNOMAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(C=N2)N=NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



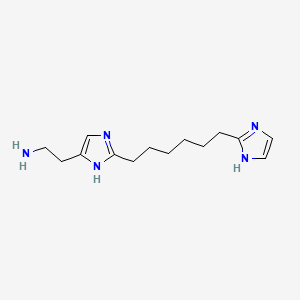
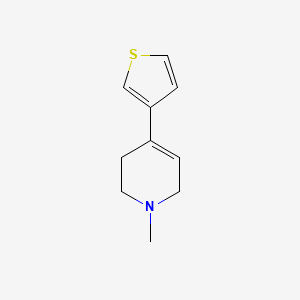
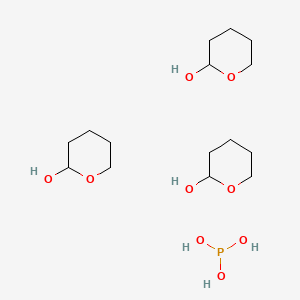
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)


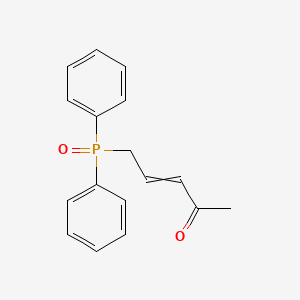
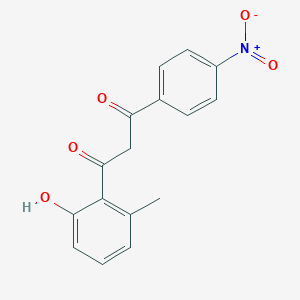


![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
